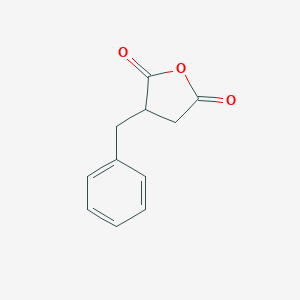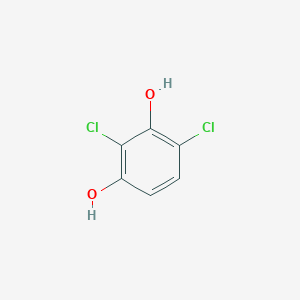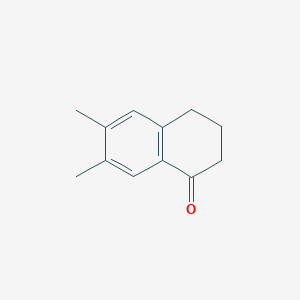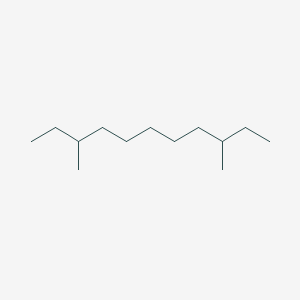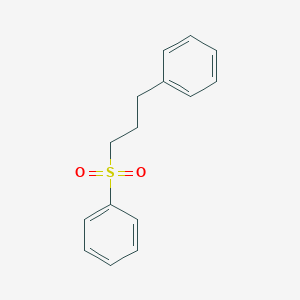
Phenyl 3-phenylpropyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-phenylpropyl sulfone, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a sulfone derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of Phenyl 3-phenylpropyl sulfone is not fully understood, but it is believed to act by inhibiting enzymes involved in bacterial and fungal growth. Phenyl 3-phenylpropyl sulfone has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In cancer treatment, Phenyl 3-phenylpropyl sulfone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Phenyl 3-phenylpropyl sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Phenyl 3-phenylpropyl sulfone has also been shown to reduce bacterial and fungal growth in vitro. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Phenyl 3-phenylpropyl sulfone is also stable under various conditions and can be stored for extended periods. However, there are some limitations to using Phenyl 3-phenylpropyl sulfone in lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for Phenyl 3-phenylpropyl sulfone research. One area of interest is the development of new synthesis methods to improve the yield and purity of Phenyl 3-phenylpropyl sulfone. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl 3-phenylpropyl sulfone and its potential applications in cancer treatment. Phenyl 3-phenylpropyl sulfone may also have potential applications in other areas, such as wound healing and drug delivery. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in these areas.
Conclusion:
In conclusion, Phenyl 3-phenylpropyl sulfone is a sulfone derivative that has gained significant attention in the scientific community due to its various applications. It has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments, but there are also some limitations to using it in certain experiments. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in various areas of scientific research.
Synthesis Methods
Phenyl 3-phenylpropyl sulfone can be synthesized through different methods, including the reaction of benzene with 3-phenylpropyl chloride and sodium sulfite, or the reaction of benzene with 3-phenylpropyl thiol and sulfuric acid. The synthesis of Phenyl 3-phenylpropyl sulfone can also be achieved through the reaction of benzene with 3-phenylpropyl sulfinic acid and hydrogen peroxide. These methods have been optimized to obtain high yields and purity of Phenyl 3-phenylpropyl sulfone.
Scientific Research Applications
Phenyl 3-phenylpropyl sulfone has been extensively studied for its various applications in scientific research. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Phenyl 3-phenylpropyl sulfone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, Phenyl 3-phenylpropyl sulfone has been used as a reagent in organic chemistry and as a solvent in the synthesis of polymers.
properties
CAS RN |
17494-61-0 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)propylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
InChI Key |
CQWZXJPKOFUKCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Other CAS RN |
17494-61-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



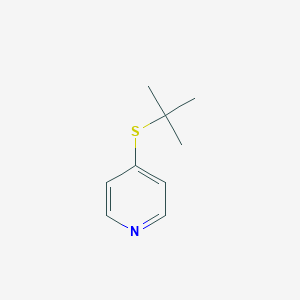
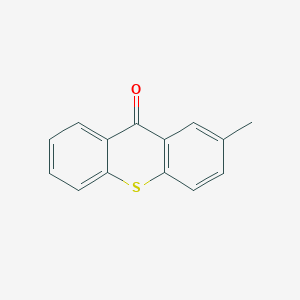
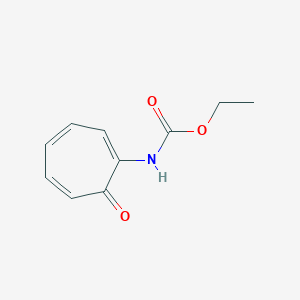
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
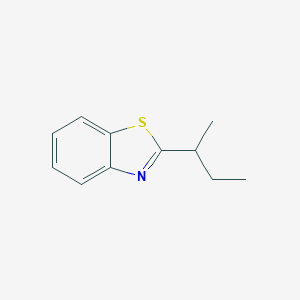
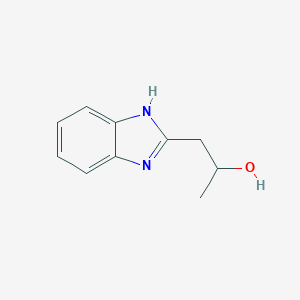
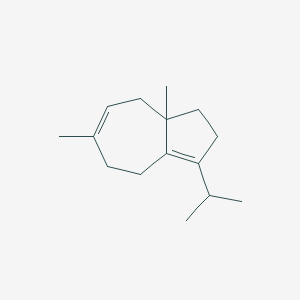
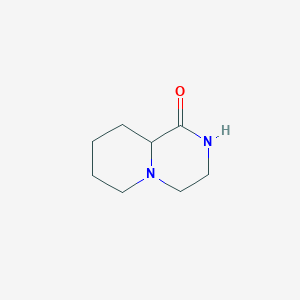
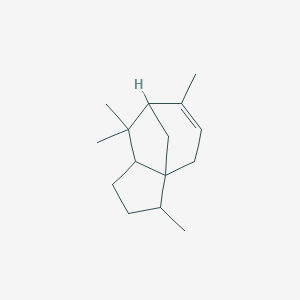
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
